Silver arsenite

Description

Properties

CAS No. |

7784-08-9 |

|---|---|

Molecular Formula |

Ag3AsO3 |

Molecular Weight |

446.524 g/mol |

IUPAC Name |

trisilver;arsorite |

InChI |

InChI=1S/3Ag.AsO3/c;;;2-1(3)4/q3*+1;-3 |

InChI Key |

FOEYLTKIJNXAIO-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |

Canonical SMILES |

[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |

Other CAS No. |

7784-08-9 |

physical_description |

Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides. |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Silver Arsenite: Chemical Formula, Structure, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Properties

Silver arsenite is a fine, yellow powder that is sensitive to light.[1][2][4] It is soluble in water and classified as a basic salt.[1][2] The compound is non-combustible but may decompose upon heating to produce corrosive and toxic fumes, including arsenic oxides.[2][3]

Table 1: Chemical and Physical Properties of Silver Arsenite

| Property | Value | Source |

| Chemical Formula | Ag₃AsO₃ | PubChem[5] |

| IUPAC Name | trisilver;arsorite | PubChem[5] |

| Synonyms | Trisilver arsenite, Silver orthoarsenite | PubChem[1] |

| CAS Number | 7784-08-9 | PubChem[1][5] |

| Molecular Weight | 446.524 g/mol (computed) | PubChem[5] |

| Appearance | Fine yellow powder | CAMEO Chemicals[4] |

| Solubility | Water soluble | CAMEO Chemicals |

| Stability | Sensitive to light | CAMEO Chemicals[4] |

Chemical Structure

The precise crystal structure of silver arsenite has not been extensively detailed in the available literature. Conformer generation for a 3D structure is noted to be disallowed for this compound, likely due to its salt-like nature and the presence of a heavy metal.[1] The fundamental structure consists of three silver(I) cations (Ag⁺) and one arsenite anion (AsO₃³⁻). The arsenite anion is derived from arsenous acid (H₃AsO₃).

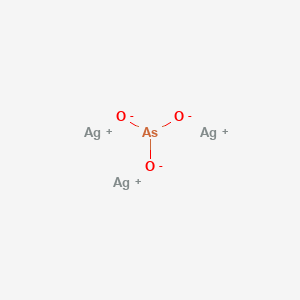

Figure 1: 2D representation of the ionic structure of silver arsenite.

Synthesis of Silver Arsenite

A detailed, standardized experimental protocol for the synthesis of silver arsenite is not prominently featured in scientific literature, likely due to its limited contemporary applications and hazardous nature. However, based on the principles of inorganic precipitation reactions, a general method can be inferred. Silver arsenite can be synthesized by reacting an aqueous solution of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a solution containing an arsenite salt, such as sodium arsenite (Na₃AsO₃). The silver arsenite, being sparingly soluble, will precipitate out of the solution.

Generalized Experimental Protocol

-

Preparation of Reactant Solutions: Prepare an aqueous solution of silver nitrate and a separate aqueous solution of sodium arsenite. The concentrations should be calculated to ensure a stoichiometric reaction.

-

Precipitation: Slowly add the sodium arsenite solution to the silver nitrate solution with constant stirring. A yellow precipitate of silver arsenite will form.

-

Isolation of the Product: The precipitate can be separated from the supernatant by filtration.

-

Washing: The collected solid should be washed with deionized water to remove any unreacted ions.

-

Drying: The purified silver arsenite should be dried in a desiccator, protected from light.

Figure 2: A generalized workflow for the synthesis of silver arsenite.

Mechanism of Toxicity

The high toxicity of silver arsenite is primarily attributed to the arsenite ion (As³⁺). Arsenic compounds are known to disrupt cellular processes through multiple mechanisms.[6] Trivalent arsenic, or arsenite, is generally more toxic than its pentavalent counterpart, arsenate.[7][8]

The primary mechanisms of arsenite toxicity include:

-

Enzyme Inhibition: Arsenite has a high affinity for sulfhydryl (-SH) groups present in proteins.[9] By binding to these groups, particularly in enzymes with adjacent thiol groups, it can inhibit critical enzymes involved in cellular metabolism. A key target is the pyruvate (B1213749) dehydrogenase complex, which disrupts the link between glycolysis and the citric acid cycle, thereby impairing cellular respiration.[9]

-

Disruption of ATP Production: By inhibiting enzymes in the citric acid cycle, arsenite severely curtails the production of ATP, the cell's primary energy currency.[6] This leads to a rapid depletion of cellular energy and subsequent cell death.

-

Oxidative Stress: Arsenic exposure can lead to an increase in the production of reactive oxygen species (ROS), which causes oxidative stress and damages cellular components like lipids, proteins, and DNA.

-

Genotoxicity: Arsenite can interfere with DNA repair mechanisms.[10] While not a potent point mutagen itself, its ability to inhibit DNA repair enzymes can enhance the mutagenic effects of other agents and contribute to its carcinogenicity.[8][10]

Figure 3: Key signaling pathways in arsenite-induced toxicity.

Conclusion and Safety Considerations

Silver arsenite is a highly toxic and carcinogenic compound.[3] Its primary hazards are associated with the arsenite ion, which disrupts fundamental cellular processes. Due to its severe toxicity, handling of silver arsenite requires stringent safety protocols, including appropriate personal protective equipment to prevent inhalation, ingestion, and skin contact. For professionals in research and drug development, understanding the toxicological profile of arsenicals is crucial, particularly in the context of heavy metal toxicology and the development of potential chelating agents or therapies for arsenic poisoning.

References

- 1. Silver arsenite | Ag3AsH3O3 | CID 44144454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SILVER ARSENITE | 7784-08-9 [chemicalbook.com]

- 3. SILVER ARSENITE CAS#: 7784-08-9 [chemicalbook.com]

- 4. SILVER ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Silver arsenite (Ag3AsO3) | Ag3AsO3 | CID 21954723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 7. Arsenic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 10. zenodo.org [zenodo.org]

In-Depth Technical Guide to Silver Arsenite

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

Silver arsenite is an inorganic compound with the chemical formula Ag₃AsO₃. It is a fine yellow powder that is sensitive to light. This compound is highly toxic if ingested or inhaled and can cause irritation to the skin, eyes, and mucous membranes.

The definitive identifier for silver arsenite is its CAS number.

| Identifier | Value |

| CAS Number | 7784-08-9[1] |

Silver arsenite is also known by several synonyms, which are important to recognize in scientific literature and chemical databases.

| Synonym |

| Trisilver arsenite[1] |

| Silver orthoarsenite[1] |

| Arsenous acid, trisilver(1+) salt[1] |

| Arsenious acid, trisilver(1+) salt |

Physicochemical Properties

A summary of the key physicochemical properties of silver arsenite is provided in the table below. This data is essential for laboratory handling, experimental design, and safety protocols.

| Property | Value | Source |

| Molecular Formula | Ag₃AsO₃ | PubChem[1] |

| Molecular Weight | 446.52 g/mol | PubChem[1] |

| Appearance | Fine yellow powder | PubChem[1] |

| Solubility | Water soluble | PubChem[1] |

| Stability | Sensitive to light | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of silver arsenite in a research context are not widely available in recent scientific literature. However, its formation is a known reaction in analytical chemistry for the detection of arsenate ions. The following is a generalized protocol for the precipitation of a silver-arsenic compound, adapted from historical analytical methods.

Protocol: Precipitation of Silver Arsenate for Qualitative Analysis

This protocol describes the formation of silver arsenate (Ag₃AsO₄), a compound closely related to silver arsenite, which precipitates as a distinct reddish-brown solid. This method has been historically used for the qualitative detection of arsenate.

Materials:

-

A solution containing arsenate ions (AsO₄³⁻)

-

Silver nitrate (B79036) (AgNO₃) solution

-

Neutral or slightly alkaline solution conditions

Procedure:

-

Ensure the sample solution containing the suspected arsenate ions is neutral or slightly alkaline. The pH can be adjusted using a suitable buffer.

-

Slowly add a solution of silver nitrate to the sample solution.

-

Observe the formation of a precipitate. A reddish-brown precipitate is indicative of the presence of silver arsenate.

-

The precipitate can be separated from the solution by filtration or centrifugation for further analysis if required.

Note: Due to the high toxicity of arsenic compounds, all procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste containing arsenic must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Toxicological Data and Biological Effects

Silver arsenite is classified as a highly toxic substance. The toxicity is primarily attributed to the arsenite ion, which is a known human carcinogen.[2][3]

| Toxicity Data | Value |

| GHS Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled)[1] |

| Carcinogenicity | Known human carcinogen (as an arsenic compound)[2] |

The biological effects of arsenite are complex and involve the disruption of numerous cellular processes. Arsenite can induce oxidative stress, interfere with cellular respiration, and alter signal transduction pathways.[3]

Signaling Pathways Affected by Arsenite

While specific studies on the signaling pathways affected by silver arsenite are limited, the effects of arsenite on cellular signaling are well-documented. Arsenite is known to impact pathways involved in cell proliferation, apoptosis, and stress response. One of the key mechanisms is the induction of oxidative stress, which can lead to the activation of various signaling cascades.

Below is a simplified representation of a signaling pathway affected by arsenite-induced oxidative stress.

References

physical and chemical properties of silver arsenite

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Arsenite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Silver arsenite is a highly toxic and carcinogenic substance. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols.

Introduction

Silver arsenite (Ag₃AsO₃) is an inorganic compound that appears as a fine yellow powder.[1][2][3] It is known for its high toxicity, sensitivity to light, and has historically been used in the manufacturing of dyes and insecticides.[1][4] Due to the significant biological activities of both silver and arsenite ions, understanding the properties of this compound is pertinent for toxicological studies and for exploring the complex interactions of heavy metal compounds in biological systems. This guide provides a comprehensive overview of the known , relevant experimental methodologies, and a discussion of its biological activities in the context of modern research and drug development.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Fine yellow powder | [1][2][3][4] |

| Molecular Formula | Ag₃AsO₃ | [5][6] |

| Molecular Weight | 446.524 g/mol | [5] |

| Solubility | Reported as "water soluble" | [1][2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Note: The molecular formula is also represented as Ag₃AsH₃O₃ in some databases, corresponding to trisilver arsenous acid, with a molecular weight of 449.548 g/mol .[1]

Chemical Properties and Reactivity

Silver arsenite's chemical behavior is characterized by its toxicity and moderate reactivity. It is sensitive to light and heat.

| Property | Description | Source(s) |

| Stability | Sensitive to light.[1][2][3] Decomposes upon heating to produce corrosive and/or toxic fumes containing arsenic.[2][4] | |

| Reactivity | Possesses weak oxidizing or reducing powers, though redox reactions can still occur.[1][2][3] | |

| Hazards | Highly Toxic: May be fatal if swallowed or inhaled.[1][2] | |

| Irritant: Causes irritation to skin, eyes, and mucous membranes.[1][2][3] | ||

| Carcinogenicity: Classified as a carcinogen.[1] | ||

| Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1] |

Experimental Protocols

Synthesis of Silver Arsenite (Proposed Method)

A specific, detailed experimental protocol for the synthesis of silver arsenite is not widely published. However, a standard aqueous precipitation method can be proposed based on the synthesis of analogous insoluble silver salts like silver arsenate.[7] This method involves the reaction of a soluble silver salt with a soluble arsenite salt.

Objective: To synthesize silver arsenite (Ag₃AsO₃) via a precipitation reaction.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium arsenite (NaAsO₂)

-

Deionized water

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate mass in deionized water.

-

Prepare a 0.1 M solution of sodium arsenite by dissolving the appropriate mass in deionized water.

-

-

Precipitation:

-

Place the sodium arsenite solution in a beaker on a magnetic stirrer.

-

Slowly add the silver nitrate solution dropwise to the stirring sodium arsenite solution. A yellow precipitate of silver arsenite should form immediately.

-

Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted soluble salts.

-

Wash the solid with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass.

-

Dry the product in a drying oven at a low temperature (e.g., 60-70 °C) to avoid decomposition. Since the compound is light-sensitive, drying should be performed in the dark or in an amber desiccator.

-

-

Storage:

-

Store the final product in a sealed, amber-colored container, away from light and heat.

-

Characterization of Silver Arsenite

Once synthesized, the identity and purity of the silver arsenite powder would be confirmed using standard analytical techniques:

-

X-Ray Diffraction (XRD): To determine the crystalline phase and structure of the compound. As of now, the specific crystal structure of silver arsenite is not well-documented in the literature.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the arsenite (AsO₃³⁻) anion.

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To observe the morphology and particle size of the powder and to confirm the elemental composition (presence of Ag, As, and O) and its stoichiometry.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For precise quantitative elemental analysis to confirm the purity and stoichiometric ratio of silver to arsenic.

Caption: Figure 1: Experimental Workflow for Silver Arsenite Synthesis and Characterization.

Relevance to Drug Development and Biological Activity

While there are no direct therapeutic applications of silver arsenite, its constituent components—silver and arsenite—are known to have profound biological effects. Research in this area focuses on understanding their toxicity and potential interactions, which is crucial for drug development professionals working on metal-based therapies or toxicology.

Cellular Pathways Affected by Arsenite

Arsenite (As³⁺) is a well-documented toxicant that disrupts numerous cellular processes, primarily through its high affinity for sulfhydryl groups in proteins and its ability to induce oxidative stress.[8]

-

Oxidative Stress and ROS Generation: Arsenite exposure leads to the rapid generation of reactive oxygen species (ROS) within cells.[9][10] This oxidative stress can damage DNA, lipids, and proteins, and is a key mechanism of its toxicity.

-

MAPK Signaling Pathway Activation: Arsenite is a potent activator of the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[9] This activation can be a direct result of arsenite or secondary to ROS production and can lead to cellular responses ranging from proliferation to apoptosis.

-

Induction of Autophagy: Studies have shown that in some cell lines, such as human lymphoblastoid cells, arsenite induces autophagy—a cellular process for degrading damaged organelles and proteins.[11] This can serve as either a survival mechanism or a pathway to cell death.[11]

-

Apoptosis: While autophagy can be a primary response, arsenite is also known to induce apoptosis (programmed cell death) in a variety of cell models, often through mitochondria-mediated pathways.[12]

Caption: Figure 2: Simplified Arsenite-Induced Signaling Pathway.

Biological Activity of Silver

Silver ions (Ag⁺) and silver nanoparticles (AgNPs) are renowned for their potent antimicrobial properties and are increasingly studied for anticancer and drug delivery applications.[13] The primary mechanism of silver-induced cytotoxicity involves:

-

Interaction with proteins and enzymes, particularly those with sulfhydryl groups.

-

Generation of ROS, leading to oxidative stress.

-

Damage to cell membranes and disruption of cellular respiration and DNA replication.[14]

Interactive Effects: Silver Nanoparticles Mitigating Arsenite Toxicity

The most direct and relevant research for drug development professionals involves studies on the combined effects of silver and arsenite. Recent studies have investigated the potential for silver nanoparticles (AgNPs) to mitigate the cytotoxic and genotoxic damage caused by sodium arsenite in human lymphocytes.[12][15][16]

In these ex vivo experiments, human lymphocytes were first exposed to sodium arsenite, which resulted in increased biomarkers for cytotoxicity (e.g., apoptosis) and genotoxicity (e.g., micronuclei formation).[12][15] Subsequent treatment with a specific formulation of AgNPs was found to significantly reduce these markers of cellular damage.[12][16][17] This suggests that the AgNPs have cytoprotective and antigenotoxic properties against arsenite-induced damage.[16] The proposed mechanism involves the antioxidant properties of AgNPs, which may counteract the ROS generated by arsenite.[12]

These findings are highly significant as they suggest a potential therapeutic strategy for mitigating arsenic exposure. However, the interaction is complex, and researchers note that co-exposure scenarios require careful study, as nanoparticles can also have their own toxic profiles.[12]

Conclusion

Silver arsenite is a highly toxic inorganic compound with limited available data on its physical properties. Its primary relevance to the scientific and drug development community lies not in a direct therapeutic application, but as a model compound for studying the complex and potent biological activities of its constituent ions. The known cellular pathways disrupted by arsenite, including oxidative stress and MAPK signaling, are critical areas of toxicological and cancer research. Furthermore, emerging evidence that silver nanoparticles can mitigate arsenite-induced cellular damage opens a new avenue for developing potential protective or therapeutic agents against heavy metal poisoning. Future research should focus on obtaining fundamental physicochemical data for silver arsenite and further elucidating the molecular mechanisms behind the interactive effects of silver and arsenic in biological systems.

References

- 1. Silver arsenite | Ag3AsH3O3 | CID 44144454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. SILVER ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. SILVER ARSENITE | 7784-08-9 [chemicalbook.com]

- 5. Silver arsenite (Ag3AsO3) | Ag3AsO3 | CID 21954723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. ajsonline.org [ajsonline.org]

- 8. Influence of arsenate and arsenite on signal transduction pathways: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Autophagy is the predominant process induced by arsenite in human lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Argovit™ Silver Nanoparticles Mitigate Sodium Arsenite-Induced Cytogenotoxicity Effects in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Silver Nanoparticle-Mediated Cellular Responses in Various Cell Lines: An in Vitro Model | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Argovit™ Silver Nanoparticles Mitigate Sodium Arsenite-Induced Cytogenotoxicity Effects in Cultured Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TPU researchers: silver-based medicine reduces toxic effects of arsenic | TPU [news.tpu.ru]

An In-depth Technical Guide to the Solubility of Silver Arsenite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of silver arsenite (Ag₃AsO₃) in aqueous and organic media. A comprehensive review of available literature and chemical databases reveals a significant lack of quantitative solubility data for silver arsenite. While some sources qualitatively describe it as "water soluble," this claim is not substantiated by experimental evidence in the public domain and should be treated with caution, especially given that silver salts are typically insoluble[1]. In contrast, the solubility of the closely related compound, silver arsenate (Ag₃AsO₄), is well-documented and confirms its nature as a sparingly soluble salt[2][3][4][5][6][7]. This guide summarizes the available information for silver arsenite, provides a comparative analysis with silver arsenate, and outlines a detailed experimental protocol for the systematic determination of silver arsenite's solubility. No information regarding the solubility of silver arsenite in organic solvents was found in the reviewed literature. Furthermore, no evidence of specific biological signaling pathways involving silver arsenite has been identified.

Introduction: The Challenge of Silver Arsenite Solubility

Silver arsenite, with the chemical formula Ag₃AsO₃, is a compound of silver, arsenic, and oxygen. The arsenite ion (AsO₃³⁻) is the conjugate base of arsenous acid (H₃AsO₃). A thorough understanding of its solubility is critical for various applications, including in toxicology, environmental science, and potentially in pharmacology. However, a striking disparity exists between the available data for silver arsenite and its oxidized counterpart, silver arsenate (Ag₃AsO₄).

Several chemical databases, including PubChem and CAMEO Chemicals, contain entries that label silver arsenite as "water soluble"[8]. This is a qualitative statement and lacks the quantitative backing of a solubility product constant (Ksp) or solubility values in g/L or mol/L. This is unusual for a compound of this nature and may be an oversimplification or potentially inaccurate. Generally, salts of heavy metals with weak acids are expected to be sparingly soluble in water.

This guide aims to:

-

Present the currently available, albeit limited, information on the aqueous solubility of silver arsenite.

-

Highlight the contrast with the well-characterized solubility of silver arsenate.

-

Provide a robust, hypothetical experimental protocol for the determination of silver arsenite's solubility.

-

Discuss the absence of data regarding its solubility in organic solvents and its involvement in biological signaling pathways.

Quantitative Solubility Data: A Comparative Analysis

As of the latest literature review, no experimentally determined solubility product constant (Ksp) or other quantitative solubility data for silver arsenite (Ag₃AsO₃) has been found. This absence of data prevents the creation of a detailed solubility table for this compound.

To provide context and a point of comparison, the following table summarizes the well-established solubility data for silver arsenate (Ag₃AsO₄) .

| Compound | Formula | Molar Mass ( g/mol ) | Solubility Product Constant (Ksp) at 25°C | Molar Solubility in Water (mol/L) | Solubility in Water (g/L) |

| Silver Arsenate | Ag₃AsO₄ | 462.52 | 1.0 x 10⁻²²[2][5] | 1.44 x 10⁻⁶[5] | 6.66 x 10⁻⁴ |

Note: The molar solubility (s) is calculated from the Ksp using the expression Ksp = [Ag⁺]³[AsO₄³⁻] = (3s)³(s) = 27s⁴.

The significant insolubility of silver arsenate, as indicated by its very low Ksp value, is in stark contrast to the unsubstantiated claim of silver arsenite being "water soluble."

Solubility in Organic Solvents

A comprehensive search of scientific literature and chemical databases yielded no information on the solubility of silver arsenite in common organic solvents such as alcohols, ethers, ketones, or hydrocarbons. The general principle of "like dissolves like" suggests that as an inorganic salt, silver arsenite is unlikely to have significant solubility in nonpolar organic solvents. Its solubility in polar organic solvents would depend on the solvent's ability to solvate the silver and arsenite ions, but no experimental data is available.

Experimental Protocol for the Determination of Silver Arsenite Solubility

Given the lack of quantitative data, the following section provides a detailed, generalized experimental protocol for determining the aqueous solubility and Ksp of a sparingly soluble salt like silver arsenite. This protocol is based on established methods for similar inorganic compounds[9][10][11].

Objective

To determine the molar solubility and solubility product constant (Ksp) of silver arsenite (Ag₃AsO₃) in water at a controlled temperature (e.g., 25°C).

Materials

-

Silver arsenite (Ag₃AsO₃) powder

-

Deionized water

-

Standardized solution of a strong acid (e.g., HNO₃) for titration

-

Indicator suitable for silver titration (e.g., potassium chromate) or an ion-selective electrode for silver ions.

-

Constant temperature water bath

-

Filtration apparatus (e.g., vacuum filtration with a fine-pore filter paper)

-

Volumetric flasks, pipettes, and burettes

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of silver arsenite powder to a known volume of deionized water in a flask.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature water bath set at 25°C.

-

Stir the solution vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved ions is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully filter the supernatant through a fine-pore filter paper to remove all solid particles. It is crucial that the filtrate is clear and free of any solid.

-

-

Determination of Ion Concentration:

-

Accurately pipette a known volume of the clear, saturated filtrate into a clean flask.

-

Determine the concentration of silver ions (Ag⁺) in the filtrate. This can be achieved through several methods:

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., using Mohr's method with a potassium chromate (B82759) indicator).

-

Ion-Selective Electrode (ISE): Use a calibrated silver ion-selective electrode to measure the Ag⁺ concentration directly.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These highly sensitive techniques can accurately determine the concentration of silver in the solution.

-

-

-

Calculation of Molar Solubility and Ksp:

-

The dissolution equilibrium for silver arsenite is: Ag₃AsO₃(s) ⇌ 3Ag⁺(aq) + AsO₃³⁻(aq)

-

From the stoichiometry of the dissolution, the concentration of the arsenite ion ([AsO₃³⁻]) is one-third of the silver ion concentration ([Ag⁺]).

-

The molar solubility (s) of silver arsenite is equal to the concentration of the arsenite ion. Therefore, s = [AsO₃³⁻] = [Ag⁺] / 3.

-

The solubility product constant (Ksp) is calculated using the equilibrium concentrations: Ksp = [Ag⁺]³[AsO₃³⁻].

-

Experimental Workflow Diagram

Biological Signaling Pathways

There is no information in the scientific literature to suggest that silver arsenite is involved in any specific biological signaling pathways. Arsenic compounds are generally known for their toxicity, which is primarily due to the inhibition of enzymes and the uncoupling of oxidative phosphorylation. It is unlikely that a sparingly soluble and highly toxic compound like silver arsenite would have a role as a specific signaling molecule in biological systems. Any biological effects are more likely to be the result of its toxicity rather than a regulated signaling function.

Conclusion

The solubility of silver arsenite (Ag₃AsO₃) remains a significant gap in the chemical literature. The qualitative description of it being "water soluble" is not supported by quantitative data and should be viewed with skepticism until experimentally verified. This stands in stark contrast to the well-characterized insolubility of silver arsenate (Ag₃AsO₄). For researchers and professionals in drug development and related fields, it is crucial to assume that silver arsenite has low aqueous solubility, similar to other silver salts of weak acids, in the absence of definitive data. The experimental protocol outlined in this guide provides a clear pathway for the systematic determination of silver arsenite's solubility parameters. Further research is essential to provide the much-needed quantitative data for this compound.

References

- 1. Solubility Rules for Inorganic Compounds [thoughtco.com]

- 2. Silver arsenate ( Ag3AsO4 ) is a slightly soluble salt having a solubilit.. [askfilo.com]

- 3. The Ksp for silver arsenate (Ag3AsO4) is 1.2 x 10^ 22. a. Calculate the .. [askfilo.com]

- 4. Solved 2. Silver arsenate dissolves in water: Ag3AsO4(s) = 3 | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. Silver arsenate [chembk.com]

- 7. chegg.com [chegg.com]

- 8. Silver arsenite (Ag3AsO3) | Ag3AsO3 | CID 21954723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

Synthesis of Silver Arsenite from Silver Nitrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the synthesis of silver arsenite (Ag₃AsO₃), a fine yellow powder, through the precipitation reaction of silver nitrate (B79036) (AgNO₃) with a soluble arsenite salt, typically sodium arsenite (NaAsO₂). Due to the high toxicity and carcinogenic properties of arsenic compounds, the synthesis and handling of silver arsenite require stringent safety protocols. This guide outlines the fundamental chemical principles, a generalized experimental protocol, and known physicochemical properties of the compound. The information is intended for a professional audience with a strong background in chemistry and laboratory safety.

Introduction

Silver arsenite is an inorganic compound with the molecular formula Ag₃AsO₃. It is recognized for its characteristic yellow color and sensitivity to light.[1] Historically, arsenic-containing compounds have been investigated for various applications, including as pigments and pesticides, and more recently, certain organoarsenic compounds have been explored in chemotherapy.[1] However, the extreme toxicity of inorganic arsenic compounds, including silver arsenite, necessitates careful handling and containment. This guide focuses on the chemical synthesis of silver arsenite via a precipitation reaction, a common method for producing insoluble inorganic salts.

Chemical Principles

The synthesis of silver arsenite from silver nitrate is based on a double displacement precipitation reaction. When an aqueous solution of silver nitrate is mixed with a solution containing arsenite ions (AsO₃³⁻), the highly insoluble silver arsenite precipitates out of the solution. The reaction can be represented by the following ionic and molecular equations:

Molecular Equation: 3AgNO₃(aq) + Na₃AsO₃(aq) → Ag₃AsO₃(s) + 3NaNO₃(aq)

Note: Sodium arsenite is used here as a representative soluble arsenite salt.

Net Ionic Equation: 3Ag⁺(aq) + AsO₃³⁻(aq) → Ag₃AsO₃(s)

The reaction is driven by the formation of the thermodynamically stable, insoluble silver arsenite precipitate.

Generalized Experimental Protocol

Disclaimer: The following is a generalized protocol based on standard precipitation techniques for inorganic salts. A specific, detailed, and validated experimental protocol for the synthesis of silver arsenite from silver nitrate was not found in the available literature. This procedure should be treated as a conceptual outline and would require significant optimization and validation under strict safety protocols in a specialized laboratory setting.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium arsenite (NaAsO₂) or another soluble arsenite salt

-

Deionized water

-

Nitric acid (dilute, for cleaning glassware)

-

Ethanol (B145695) or acetone (B3395972) (for washing)

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Buchner funnel and flask

-

Filter paper

-

Drying oven or desiccator

-

Fume hood

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, respirator with appropriate cartridges for arsenic compounds.

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a standardized aqueous solution of silver nitrate (e.g., 0.3 M).

-

Prepare a standardized aqueous solution of sodium arsenite (e.g., 0.1 M).

-

-

Precipitation:

-

In a clean beaker placed on a magnetic stirrer, add a known volume of the sodium arsenite solution.

-

Slowly add the silver nitrate solution dropwise from a burette or dropping funnel while continuously stirring the sodium arsenite solution.

-

The formation of a yellow precipitate of silver arsenite should be observed immediately.

-

Continue adding the silver nitrate solution until the stoichiometric amount has been added. A slight excess of silver nitrate may be used to ensure complete precipitation of the arsenite ions.

-

-

Digestion of the Precipitate (Optional):

-

Gently heat the suspension while stirring for a period to encourage the growth of larger crystals, which are easier to filter. This process is known as digestion.

-

-

Isolation and Washing of the Precipitate:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel and appropriate filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium nitrate and unreacted starting materials.

-

Subsequently, wash the precipitate with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered silver arsenite to a watch glass or drying dish.

-

Dry the product in a drying oven at a low temperature or in a desiccator to a constant weight. Silver arsenite is light-sensitive and should be protected from light during drying and storage.

-

Data Presentation

Due to the lack of a specific experimental protocol with reported quantitative data in the searched literature, a table of expected or typical data cannot be provided. For a rigorous synthesis, the following quantitative data should be collected and tabulated:

| Parameter | Description | Example Data (Hypothetical) |

| Molarity of AgNO₃ Solution | The concentration of the silver nitrate solution used. | 0.3 M |

| Molarity of NaAsO₂ Solution | The concentration of the sodium arsenite solution used. | 0.1 M |

| Volume of AgNO₃ Solution | The volume of silver nitrate solution added. | 100 mL |

| Volume of NaAsO₂ Solution | The initial volume of the sodium arsenite solution. | 100 mL |

| Theoretical Yield (g) | The maximum mass of silver arsenite that can be produced, calculated from the stoichiometry. | (Calculated) |

| Actual Yield (g) | The measured mass of the dried silver arsenite product. | (Measured) |

| Percent Yield (%) | The ratio of the actual yield to the theoretical yield, multiplied by 100. | (Calculated) |

| Purity (%) | The percentage of the desired compound in the final product, determined by analytical techniques. | >99% |

Physicochemical Properties of Silver Arsenite

| Property | Value |

| Molecular Formula | Ag₃AsO₃ |

| Molecular Weight | 449.548 g/mol [1] |

| Appearance | Fine yellow powder[1] |

| Solubility | Water soluble[1] |

| Hazards | Highly toxic by ingestion and inhalation, skin and eye irritant, light-sensitive, confirmed carcinogen.[1] |

Visualizations

Caption: A workflow diagram illustrating the key steps in the synthesis of silver arsenite via precipitation.

Caption: A diagram showing the reactants and products of the precipitation reaction to form silver arsenite.

Safety and Handling

Silver arsenite and its precursors are extremely hazardous.

-

Toxicity: Silver arsenite is highly toxic if ingested or inhaled and is a skin and eye irritant.[1] Arsenic compounds are classified as human carcinogens.

-

Handling: All manipulations should be carried out in a certified fume hood. Appropriate PPE, including a respirator, must be worn at all times.

-

Waste Disposal: All waste materials containing arsenic must be disposed of as hazardous waste according to institutional and national regulations.

Conclusion

The synthesis of silver arsenite from silver nitrate is a straightforward precipitation reaction in principle. However, the lack of detailed, modern, and peer-reviewed experimental protocols in the accessible literature underscores the need for caution and extensive preliminary work for any researcher intending to prepare this compound. The high toxicity of all arsenic-containing substances involved necessitates a primary focus on safety and containment. Further research would be required to establish a reproducible and scalable synthesis method and to fully characterize the resulting product.

References

Unveiling the Structural Nuances of Silver Arsenite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of silver arsenite (Ag₃AsO₃). Given the limited direct crystallographic data for silver arsenite, this document leverages data from the closely related and structurally analogous silver arsenate (Ag₃AsO₄) to infer and discuss its structural properties. This guide also details experimental protocols for its synthesis and discusses the factors influencing its crystalline morphology.

Crystal Structure: An Analogical Approach

Silver arsenate possesses a cubic crystal structure.[1] The arsenate (AsO₄³⁻) and arsenite (AsO₃³⁻) anions are both trivalent, which suggests that silver arsenite may adopt a similar cubic crystal lattice. The primary difference lies in the geometry of the anion: arsenate is tetrahedral, while arsenite is trigonal pyramidal. This difference in anion geometry may lead to variations in the precise atomic coordinates and unit cell dimensions.

Crystallographic Data for Silver Arsenate (Ag₃AsO₄)

The crystallographic data for silver arsenate is summarized in the table below and serves as the primary reference for understanding the probable structure of silver arsenite.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | P43n | [1] |

| Unit Cell Parameter (a) | 6.12 Å | [1] |

| Molecules per Unit Cell (Z) | 2 | [1] |

Structural Comparison: Arsenite vs. Arsenate

The difference in the coordination geometry of the arsenite (trigonal pyramidal) and arsenate (tetrahedral) ions is a critical factor.[2] In a crystalline lattice, the packing of these anions with silver cations will dictate the final structure. While a cubic arrangement is plausible for silver arsenite, the lower symmetry of the arsenite ion compared to the arsenate ion could potentially lead to a structure with lower symmetry or a distorted cubic cell.

Morphology

Silver arsenite is typically obtained as a fine yellow powder through precipitation reactions.[3][4] The morphology of the constituent micro- or nanocrystals is influenced by the synthesis conditions. While specific studies on the controlled morphology of silver arsenite are scarce, general principles of crystallization from solution can be applied. Factors such as pH, temperature, reactant concentrations, and the rate of mixing can significantly impact the size and shape of the resulting crystals. For instance, in the synthesis of silver nanoparticles, higher reactant concentrations have been shown to lead to dendritic or spherulitic morphologies, while lower concentrations favor the formation of polyhedral particles.[5] It is reasonable to expect that similar principles would apply to the precipitation of silver arsenite.

Experimental Protocols

The primary method for synthesizing silver arsenite is through a precipitation reaction involving a soluble silver salt and a soluble arsenite salt.[6][7][8]

Synthesis of Silver Arsenite by Precipitation

Objective: To synthesize solid silver arsenite from aqueous solutions of silver nitrate (B79036) and sodium arsenite.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium arsenite (Na₃AsO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare a solution of silver nitrate by dissolving a calculated amount in deionized water.

-

Prepare a separate solution of sodium arsenite by dissolving a stoichiometric equivalent in deionized water.

-

-

Precipitation:

-

Slowly add the sodium arsenite solution to the silver nitrate solution while stirring continuously.

-

A yellow precipitate of silver arsenite will form immediately.

-

Continue stirring for a defined period (e.g., 30 minutes) to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the mixture to separate the silver arsenite precipitate from the supernatant.

-

Wash the precipitate with deionized water to remove any unreacted precursors and soluble byproducts.

-

Repeat the washing step several times.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or drying dish.

-

Dry the solid in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization Techniques

To elucidate the precise crystal structure and morphology of the synthesized silver arsenite, the following characterization techniques are recommended:

-

X-Ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and space group.

-

Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation of the crystals.

-

Transmission Electron Microscopy (TEM): For higher resolution imaging of individual crystals and to perform electron diffraction for structural analysis.

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition of the synthesized material.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Formation of metal-arsenate precipitates at the goethite-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coprecipitation of arsenate with metal oxides. 3. Nature, mineralogy, and reactivity of iron(III)-aluminum precipitates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.sciencemadness.org [library.sciencemadness.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Preparing an insoluble salt in a precipitation reaction | Class experiment | RSC Education [edu.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

thermodynamic properties of silver arsenite

In-depth Technical Guide: Thermodynamic Properties of Silver Arsenite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silver arsenite (Ag₃AsO₃) is an inorganic compound of interest in various chemical and material science applications. A thorough understanding of its thermodynamic properties is fundamental for predicting its behavior in different chemical environments, assessing its stability, and designing synthesis or decomposition pathways. This technical guide provides a summary of the available thermodynamic data for silver arsenite and outlines the experimental methodologies employed for their determination.

Core Thermodynamic Properties

The key thermodynamic parameters dictate the stability and reactivity of a compound. For silver arsenite, the standard Gibbs free energy of formation is a critical value.

Data Presentation

A summary of the key quantitative thermodynamic data for silver arsenite is presented below.

| Thermodynamic Property | Symbol | Value | Conditions |

| Standard Gibbs Free Energy of Formation | ΔG° | -447.3 kJ/mol | 298.15 K (25 °C) and 1 atm |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. The value for the standard Gibbs free energy of formation of silver arsenite was determined using electromotive force (EMF) measurements of a galvanic cell.

Methodology: Electromotive Force (EMF) Measurement

The experimental setup involves constructing a galvanic cell specifically designed to incorporate the chemical species of interest.

-

Cell Construction: A galvanic cell is assembled with electrodes where the electrochemical reactions involving silver arsenite can occur in a controlled manner.

-

EMF Measurement: The potential difference (voltage) across the electrodes of the cell is measured under standard conditions (298.15 K and 1 atm). This measured voltage is the electromotive force (EMF) of the cell.

-

Calculation of Gibbs Free Energy: The standard Gibbs free energy of the cell reaction (ΔG°_cell) is then calculated from the measured standard EMF (E°_cell) using the following thermodynamic relationship:

ΔG°_cell = -nFE°_cell

where:

-

n is the number of moles of electrons transferred in the balanced cell reaction.

-

F is the Faraday constant (approximately 96,485 C/mol).

-

-

Derivation of ΔG°f: By designing the cell reaction appropriately and using known standard Gibbs free energies of formation for the other substances in the cell, the standard Gibbs free energy of formation for silver arsenite (ΔG°f[Ag₃AsO₃]) can be derived.

Mandatory Visualization

Experimental Workflow for Thermodynamic Property Determination

The logical flow for determining the standard Gibbs free energy of formation for silver arsenite using the EMF method is illustrated below.

Caption: Workflow for determining ΔG°f of Ag₃AsO₃ via EMF measurement.

An In-depth Technical Guide to the Identification and Differentiation of Silver Arsenite and Silver Arsenate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the analytical techniques available for the unambiguous identification and differentiation of silver arsenite (Ag₃AsO₃) and silver arsenate (Ag₃AsO₄). Accurate characterization of these compounds is critical due to the differing toxicity and chemical properties of the arsenite (As(III)) and arsenate (As(V)) oxidation states. This document outlines key physicochemical differences, detailed experimental protocols for spectroscopic and crystallographic methods, and workflows for logical sample analysis.

Core Physicochemical Properties

A fundamental step in the identification process is the evaluation of basic physical and chemical properties. Silver arsenite and silver arsenate exhibit distinct characteristics, particularly in their appearance and solubility, which can serve as a preliminary basis for differentiation.

| Property | Silver Arsenite (Ag₃AsO₃) | Silver Arsenate (Ag₃AsO₄) |

| Chemical Formula | Ag₃AsO₃[1] | Ag₃AsO₄[2] |

| Molar Mass | 446.52 g/mol [1] | 462.52 g/mol [2] |

| Appearance | Fine yellow powder[3][4][5] | Dark reddish-brown or brick-red powder/lumps[2][6][7] |

| CAS Number | 7784-08-9[3] | 13510-44-6[8] |

| Solubility in Water | Described as water soluble[3][4][9] | 0.64 mg/L (Slightly soluble)[2] |

| Solubility Product (Ksp) | Not applicable (soluble) | 1.03 × 10⁻²²[2] |

Spectroscopic Identification Methods

Spectroscopic techniques provide detailed information about the molecular structure and vibrational modes of the arsenite and arsenate ions, offering robust and quantitative methods for differentiation.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for distinguishing between the two compounds. The differentiation is based on the distinct vibrational frequencies of the arsenite (AsO₃³⁻, trigonal pyramidal) and arsenate (AsO₄³⁻, tetrahedral) ions. The As-O stretching modes, in particular, appear at different Raman shifts.

Quantitative Data:

| Compound | Key Raman Band Position (As-O Stretch) | Reference |

| Silver Arsenite | 721 cm⁻¹ | [10] |

| Silver Arsenate | 780 cm⁻¹ | [10] |

The Raman shift difference of approximately 60 cm⁻¹ between the primary As-O stretching bands allows for clear identification.[11]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small quantity (typically a few milligrams) of the solid powder sample directly onto a clean microscope slide or into a sample holder. No further preparation is usually required for solid samples.

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer) before analysis.

-

Select an appropriate objective lens (e.g., 10x or 50x) to focus the laser onto the sample.

-

-

Data Acquisition:

-

Set the laser power to a low level (e.g., 1-10 mW) to avoid sample degradation, especially for these light-sensitive silver salts.

-

Acquire the spectrum over a relevant wavenumber range, typically from 200 cm⁻¹ to 1200 cm⁻¹, to capture the key As-O vibrational modes.

-

Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw spectrum to remove any background fluorescence.

-

Identify the peak positions and compare them to the reference values for silver arsenite (around 721 cm⁻¹) and silver arsenate (around 780 cm⁻¹).

-

Infrared (IR) Spectroscopy

Similar to Raman, IR spectroscopy probes the vibrational modes of molecules. The As-O stretching vibrations in arsenite and arsenate ions absorb IR radiation at different frequencies. While specific library spectra for pure silver arsenite are not as commonly cited as for silver arsenate, the fundamental difference in the symmetry and bond order of the AsO₃³⁻ and AsO₄³⁻ ions will result in distinct IR spectra. For arsenates, a strong As-O stretching vibration band is typically observed in the 800-900 cm⁻¹ region.[12]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any moisture.

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr powder in an agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent KBr pellet.

-

-

Instrument Setup:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

-

Data Acquisition:

-

Collect the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Analyze the resulting spectrum, paying close attention to the region between 600 cm⁻¹ and 1000 cm⁻¹, where the primary As-O stretching vibrations are expected.

-

Compare the observed bands to known spectra of arsenate-containing compounds (strong band at ~830-880 cm⁻¹) and arsenite compounds (expected at a lower frequency).

-

Crystallographic Identification

X-ray diffraction is the gold standard for identifying crystalline solids. Each crystalline material has a unique crystal structure that produces a characteristic diffraction pattern, acting as a "fingerprint."

X-ray Diffraction (XRD)

The crystal structure of silver arsenate has been well-characterized, providing a definitive reference for identification.[6] While detailed crystallographic data for silver arsenite is less common in open literature, its diffraction pattern would be fundamentally different from that of silver arsenate, allowing for clear differentiation.

Quantitative Data (Silver Arsenate):

| Parameter | Value | Reference |

| Crystal System | Cubic | [2][6] |

| Space Group | P-43n | [13] |

| Unit Cell Edge (a) | 6.12 Å | [6] |

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation:

-

Grind the solid sample into a fine, homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder. This can be done by packing it into a well or applying it as a thin layer onto a zero-background sample plate (e.g., silicon).

-

-

Instrument Setup:

-

Use a powder diffractometer, typically with a Cu Kα (λ = 1.5406 Å) radiation source.

-

Configure the instrument for a Bragg-Brentano geometry.

-

Set the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

-

-

Data Acquisition:

-

Scan the sample over a wide 2θ range (e.g., 10° to 90°) to collect all significant diffraction peaks.

-

Use a step size and scan speed that provides good peak resolution and signal-to-noise ratio (e.g., 0.02° step size).

-

-

Data Analysis:

-

Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks.

-

Compare the experimental diffraction pattern against a crystallographic database (e.g., the Crystallography Open Database) using the entry for silver arsenate (COD ID: 1010494).[13]

-

A match confirms the presence of silver arsenate. A non-match indicates the sample is not silver arsenate and is likely silver arsenite (or another compound).

-

Chemical Speciation Analysis

For samples in solution or for quantifying the specific arsenic species, mass spectrometry is the preferred method. This approach identifies the elemental composition and can distinguish between arsenite and arsenate, often after a chemical conversion step.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This technique is highly sensitive for the determination of arsenite and arsenate in solution. A common workflow involves reducing any arsenate (As(V)) to arsenite (As(III)) to measure total inorganic arsenic. By measuring the sample before and after the reduction step, the concentration of both species can be determined.

Experimental Protocol: Speciation by ESI-MS

-

Sample Preparation (Solution):

-

Accurately weigh and dissolve the sample in an appropriate solvent (e.g., dilute nitric acid).

-

Prepare two aliquots of the dissolved sample.

-

-

Arsenate Reduction (Aliquot 1):

-

To the first aliquot, add a reducing agent (e.g., sodium thiosulfate (B1220275) in an acidic medium) to convert all arsenate (As(V)) to arsenite (As(III)).[14] Allow sufficient time for the reaction to complete. This aliquot will be used for total inorganic arsenic analysis.

-

The second aliquot is left untreated and will be used for the direct analysis of arsenite.

-

-

Chelation/Extraction (Optional but Recommended):

-

To enhance ESI-MS sensitivity and selectivity, react the arsenite in both aliquots with a chelating agent like pyrrolidinedithiocarbamate (PDC).[14]

-

Extract the resulting As(PDC)₃ complex into an organic solvent such as methyl isobutyl ketone (MIBK).

-

-

ESI-MS Analysis:

-

Introduce the MIBK layer containing the complex directly into the ESI-MS instrument.

-

Analyze in positive or negative ion mode, monitoring for the mass-to-charge ratio (m/z) corresponding to the As(PDC)₃ complex.

-

-

Quantification:

-

Calculate the concentration of As(III) from the untreated aliquot.

-

Calculate the total inorganic arsenic from the reduced aliquot.

-

Determine the concentration of As(V) by subtracting the As(III) concentration from the total inorganic arsenic concentration.

-

Summary and Recommended Workflow

For unambiguous identification, a multi-technique approach is recommended. The choice of method depends on the available instrumentation and the specific analytical question.

| Technique | Principle | Key Differentiator | Pros | Cons |

| Visual/Physical | Different physical properties | Color (Yellow vs. Red-brown), Solubility | Simple, rapid, no cost | Qualitative, not definitive, susceptible to impurities |

| Raman Spectroscopy | Vibrational energy of As-O bonds | Peak position (~721 vs. ~780 cm⁻¹) | Rapid, non-destructive, highly specific | Requires Raman spectrometer, can have fluorescence issues |

| X-ray Diffraction | Crystalline structure | Unique diffraction "fingerprint" | Definitive for crystalline solids, quantitative | Requires crystalline sample, access to diffractometer |

| Mass Spectrometry | Mass-to-charge ratio of ions | Speciation after chemical conversion | Highly sensitive, quantitative speciation | Destructive, complex sample prep, for solutions |

A recommended workflow begins with simple physical tests, followed by a rapid spectroscopic confirmation with Raman, and finally, XRD for absolute structural confirmation if required.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Silver arsenate - Wikipedia [en.wikipedia.org]

- 3. SILVER ARSENITE CAS#: 7784-08-9 [m.chemicalbook.com]

- 4. Silver arsenite | Ag3AsH3O3 | CID 44144454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SILVER ARSENITE | 7784-08-9 [chemicalbook.com]

- 6. ajsonline.org [ajsonline.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Silver arsenate | Ag3AsO4 | CID 166835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Surface-enhanced Raman spectroscopy of arsenate and arsenite using Ag nanofilm prepared by modified mirror reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of surface-enhanced Raman scattering to qualitative and quantitative analysis of arsenic species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 13. crystallography.net [crystallography.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Historical Applications of Silver Arsenite in Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical applications of silver arsenite (Ag₃AsO₃) in various scientific disciplines. While its use was not as widespread as other arsenic-containing compounds of the era, such as potassium arsenite in Fowler's solution or copper arsenite in pigments, silver arsenite held specific roles in analytical chemistry and was noted for its potential in other areas. This document synthesizes available historical and chemical data to present a detailed account of its properties, applications, and the experimental protocols associated with its use.

Chemical and Physical Properties of Silver Arsenite

Silver arsenite is an inorganic compound, the trisilver salt of arsenous acid. Historically, it was recognized as a distinct chemical entity with specific properties that dictated its limited but important applications.

| Property | Data |

| Chemical Formula | Ag₃AsO₃ |

| Molar Mass | 449.55 g/mol |

| Appearance | Fine yellow powder[1][2] |

| Solubility in Water | Sparingly soluble; forms a precipitate |

| Stability | Sensitive to light[1][2] |

| Primary Hazards | Highly toxic by ingestion and inhalation, irritating to skin, eyes, and mucous membranes[1][2] |

Historical Applications in Science

The scientific applications of silver arsenite were primarily centered in two main areas: as a reagent in analytical chemistry and as a component in the formulation of pigments and insecticides. Its high toxicity largely precluded its widespread medicinal use, unlike other arsenicals of the 19th and early 20th centuries.

Analytical Chemistry: Detection and Differentiation of Arsenic Species

A significant historical application of silver arsenite was in the qualitative analysis of arsenic. The formation of a distinctively colored precipitate upon the reaction of a solution containing arsenite ions with a soluble silver salt (typically silver nitrate) served as a key indicator. This reaction was crucial for distinguishing between the two common oxidation states of inorganic arsenic: arsenite (As³⁺) and arsenate (As⁵⁺).

The reaction with silver nitrate (B79036) yields a yellow precipitate of silver arsenite (Ag₃AsO₃) in the presence of arsenite ions, while a brownish-red precipitate of silver arsenate (Ag₃AsO₄) is formed with arsenate ions[3][4][5]. This colorimetric differentiation was a fundamental technique in early analytical chemistry and has been adapted in microbiology to identify bacteria capable of arsenic metabolism (oxidation of arsenite to arsenate or reduction of arsenate to arsenite)[3][4][5][6].

This protocol is a generalized representation based on historical descriptions of qualitative analysis.

-

Sample Preparation: The sample suspected of containing arsenic is dissolved in an appropriate solvent, typically water or a dilute acid, to ensure the arsenic species are in solution.

-

Neutralization: The solution is carefully neutralized, as the precipitation of silver arsenite and arsenate is pH-dependent. A weak base, such as ammonium (B1175870) hydroxide, is often used.

-

Addition of Silver Nitrate: A solution of silver nitrate (AgNO₃) is added dropwise to the neutralized sample solution.

-

Observation: The formation of a precipitate is observed.

-

A yellow precipitate indicates the presence of arsenite ions, due to the formation of silver arsenite (Ag₃AsO₃).

-

A brownish-red precipitate indicates the presence of arsenate ions, due to the formation of silver arsenate (Ag₃AsO₄).

-

References

- 1. Silver arsenite | Ag3AsH3O3 | CID 44144454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SILVER ARSENITE CAS#: 7784-08-9 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Arsenic pollution and arsenic-resistant bacteria of drying Urmia Salt Lake [frontiersin.org]

- 5. Diversity, Metabolic Properties and Arsenic Mobilization Potential of Indigenous Bacteria in Arsenic Contaminated Groundwater of West Bengal, India | PLOS One [journals.plos.org]

- 6. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

An In-depth Technical Guide to Safety Precautions for Handling Silver Arsenite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for handling silver arsenite (Ag₃AsO₃) in a laboratory setting. Given its high toxicity, adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

Silver arsenite is a fine yellow powder that is sensitive to light.[1][2][3][4] It is highly toxic if inhaled, ingested, or absorbed through the skin.[1][3] The primary hazards are associated with its inorganic arsenic content, which is a known human carcinogen.[5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6][7][8][9] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6][7][8][9] |

| Carcinogenicity | Category 1A | H350: May cause cancer[6][8][9] |

| Hazardous to the aquatic environment, acute hazard | Acute 1 | H400: Very toxic to aquatic life[6][8] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[6][10] |

Source: ChemicalBook, ECHEMI[6][7][8][10][11][12]

Exposure Limits and Toxicological Data

The toxicity of silver arsenite is primarily attributed to the inorganic arsenic component. Effects of exposure may be delayed.[1][3]

| Parameter | Value | Species |

| Permissible Exposure Limit (PEL) - as As | 0.01 mg/m³ | Human |

| Immediately Dangerous to Life or Health (IDLH) - as As | 5.0 mg/m³ | Human |

| Threshold Limit Value (TLV) - as As | 0.01 mg/m³ | Human |

| Biological Exposure Indices (BEI) | Inorganic arsenic plus methylated metabolites in urine = 35 µg As/L; end of workweek | Human |

Source: PubChem[1]

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to silver arsenite.

-

Ventilation: All work with silver arsenite powder must be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6][13] The ventilation system should be regularly maintained and monitored.

-

Containment: Use of glove boxes or other closed systems is recommended for procedures with a high potential for aerosol generation.

-

Designated Area: A specific area of the laboratory should be designated for working with silver arsenite. This area should be clearly marked with appropriate warning signs.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling silver arsenite.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][11] A face shield should also be worn where there is a risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if there is a risk of inhalation, a full-face respirator with appropriate particulate filters should be used.[11] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage

-

Handling:

-

Storage:

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuation: Evacuate personnel to safe areas and keep unauthorized personnel away.[1][6]

-

Isolation: Isolate the spill or leak area in all directions for at least 25 meters (75 feet) for solids.[1][2]

-

Ventilation: Ensure adequate ventilation.

-

Cleanup:

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, increase the immediate precautionary measure distance in the downwind direction as necessary.[1][2]

-

Do not let the chemical enter drains.[6]

-

First-Aid Measures

Immediate medical attention is required for any exposure to silver arsenite.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 20 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][11]

Disposal Considerations

Silver arsenite and any contaminated materials must be disposed of as hazardous waste.

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][11]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]

-

Do not discharge to sewer systems.[6]

Experimental Protocols and Toxicological Basis

The primary routes of arsenic exposure are ingestion and inhalation, with dermal uptake also being a concern, particularly with arsenite forms.[14] Inorganic arsenic is a well-established human carcinogen (IARC Group 1) and is known to be a multi-organ toxicant, affecting the skin, lungs, bladder, liver, and kidneys.[1] The toxicity of arsenic is dependent on its chemical form, with trivalent arsenite (As³⁺), the form present in silver arsenite, being more toxic than pentavalent arsenate (As⁵⁺).

The safety measures described in this document are therefore derived from the imperative to minimize any potential for exposure to this highly toxic and carcinogenic substance. The permissible exposure limits are set at very low levels to protect against both acute and chronic health effects. The requirements for engineering controls, personal protective equipment, and strict handling procedures are all designed to create multiple barriers to prevent contact with silver arsenite.

References

- 1. State of the science review of the health effects of inorganic arsenic: perspectives for future research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. SILVER ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Silver arsenite | Ag3AsH3O3 | CID 44144454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Silver arsenate | Ag3AsO4 | CID 166835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. archive.legmt.gov [archive.legmt.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Dermal uptake of arsenic through human skin depends strongly on its speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

Silver Arsenite: A Technical Guide to its Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver arsenite (Ag₃AsO₃) is a fine, yellow, crystalline powder known for its high toxicity and sensitivity to light. This technical guide provides a comprehensive overview of the current understanding of silver arsenite's stability and decomposition pathways. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines established knowledge with plausible decomposition mechanisms based on the general chemistry of silver salts and arsenites. It is intended to serve as a foundational resource for professionals handling this hazardous material, providing insights into its thermal, photochemical, and chemical stability, alongside detailed, generalized experimental protocols for its analysis. All quantitative data presented is illustrative and based on typical behavior of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of silver arsenite is presented in Table 1.

Table 1: Physicochemical Properties of Silver Arsenite

| Property | Value | Source |

| Chemical Formula | Ag₃AsO₃ | |

| Molecular Weight | 446.52 g/mol | |

| Appearance | Fine yellow powder | |

| Solubility | Water soluble | |

| Light Sensitivity | Sensitive to light |

Stability of Silver Arsenite

Silver arsenite is a metastable compound that is susceptible to decomposition under various conditions, including exposure to heat, light, and chemical reagents.

Thermal Stability

Silver arsenite is known to be unstable upon heating, decomposing to produce corrosive and/or toxic fumes. While specific decomposition temperatures are not well-documented in the literature, thermal decomposition is a critical safety consideration. The decomposition is expected to be an exothermic process and may occur rapidly once initiated.

Photochemical Stability

The compound is explicitly described as being "sensitive to light." This photosensitivity suggests that exposure to electromagnetic radiation, particularly in the ultraviolet and visible spectra, can induce decomposition. This is a common characteristic of many silver salts. The photochemical decomposition likely involves the reduction of silver(I) ions to metallic silver and the oxidation of the arsenite ion.

Chemical Stability

Silver arsenite is reactive with various chemical agents. As a salt of a weak acid (arsenous acid), it is expected to react with stronger acids. It is also susceptible to hydrolysis and can react with strong bases. The compound has weak oxidizing and reducing powers, but redox reactions can still occur.

Decomposition Pathways

The decomposition of silver arsenite can proceed through several pathways, depending on the conditions. The following sections describe plausible mechanisms for its thermal, photochemical, and chemical decomposition.

Thermal Decomposition Pathway

Upon heating, silver arsenite is expected to decompose into metallic silver, silver oxide, and various arsenic oxides. The exact products and their ratios are likely dependent on the temperature and the presence of oxygen. A possible multi-step decomposition pathway is proposed in the diagram below.

Caption: Plausible thermal decomposition pathway for silver arsenite.

Photochemical Decomposition Pathway

Exposure to light, particularly UV radiation, is expected to initiate a redox reaction, leading to the formation of metallic silver and the oxidation of the arsenite ion.